Isobutyraldehyde oxime

Vue d'ensemble

Description

Isobutyraldehyde oxime is an organic compound with the molecular formula C4H9NO. It is derived from isobutyraldehyde and hydroxylamine. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Isobutyraldehyde oxime is typically synthesized through the reaction of isobutyraldehyde with hydroxylamine. The reaction is carried out in an aqueous or alcoholic medium, often under acidic or neutral conditions to facilitate the formation of the oxime. The general reaction is as follows:

Isobutyraldehyde+Hydroxylamine→Isobutyraldehyde Oxime+Water

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous processes where isobutyraldehyde and hydroxylamine are fed into a reactor. The reaction conditions are optimized to ensure high yield and purity of the oxime. The product is then purified through distillation or recrystallization.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding nitriles or other oxidized products.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The oxime group can participate in substitution reactions, where the hydroxylamine moiety is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Various alkylating or acylating agents can be used under appropriate conditions.

Major Products Formed:

Oxidation: Nitriles and carboxylic acids.

Reduction: Amines.

Substitution: Substituted oximes or other functionalized derivatives.

Applications De Recherche Scientifique

Chemical Synthesis and Intermediates

Isobutyraldehyde oxime serves as an important intermediate in the synthesis of various chemical compounds. It is primarily used in the production of:

- Pesticides and Herbicides : this compound is utilized in synthesizing active ingredients for crop protection products. For instance, it plays a role in the synthesis of aldicarb oxime (ADO), a key component in certain pesticides .

- Pharmaceuticals : The compound is involved in the synthesis of pharmaceutical intermediates, particularly in the development of drugs that require oxime functionalities for biological activity .

Table 1: Key Chemical Reactions Involving this compound

| Reaction Type | Product | Application |

|---|---|---|

| Oximation | Aldicarb oxime (ADO) | Pesticide formulation |

| Hydrolysis | Isobutyraldehyde | Reversion to starting material for recycling |

| Dehydration | Methacrylonitrile | Monomer for polymer production |

Industrial Applications

This compound finds utility in various industrial applications:

- Plasticizers : It is used in the production of plasticizers that enhance flexibility and durability in plastics . The oxime form can improve thermal stability and processing characteristics.

- Synthetic Resins : The compound acts as an intermediate in synthesizing synthetic resins, contributing to the performance characteristics of coatings and adhesives .

Safety and Regulatory Aspects

Despite its beneficial applications, this compound poses certain safety risks. It is classified as toxic if swallowed and harmful upon skin contact . Regulatory frameworks such as REACH dictate its handling and usage, emphasizing its classification as a transported isolated intermediate. This means it must be processed into other substances before being used commercially .

Case Study 1: Synthesis of Aldicarb Oxime

A detailed study on the synthesis of aldicarb oxime from this compound illustrates its significance in agrochemical applications. The process involves:

- Chlorination of isobutyraldehyde to form α-chloroisobutyraldehyde.

- Thiomethylation to produce 2-methyl-2-methylthioisopropionaldehyde.

- Oximation with hydroxylamine to yield aldicarb oxime.

This multi-step synthesis highlights how this compound serves as a crucial building block for effective pesticide formulations .

Case Study 2: Plasticizer Production

In industrial settings, this compound has been explored as an additive in plasticizers to enhance their performance characteristics. Research indicates that incorporating this compound can improve the thermal stability and mechanical properties of polymer matrices, making them suitable for high-performance applications .

Mécanisme D'action

The mechanism of action of isobutyraldehyde oxime involves its ability to form stable complexes with various metal ions and participate in nucleophilic addition reactions. The oxime group can act as a nucleophile, attacking electrophilic centers in other molecules, leading to the formation of new chemical bonds. This reactivity is crucial in its role as an intermediate in organic synthesis.

Comparaison Avec Des Composés Similaires

Acetaldoxime: Derived from acetaldehyde, used in similar applications but with different reactivity due to its smaller size.

Benzaldoxime: Derived from benzaldehyde, used in the synthesis of aromatic compounds.

Cyclohexanone Oxime: Used in the production of caprolactam, a precursor to nylon.

Uniqueness: Isobutyraldehyde oxime is unique due to its branched structure, which imparts different steric and electronic properties compared to linear or aromatic oximes. This uniqueness makes it particularly useful in specific synthetic applications where such properties are advantageous.

Activité Biologique

Isobutyraldehyde oxime (C₄H₉NO), also known as 2-methylpropanal oxime, is an organic compound that has garnered attention for its potential biological activities. This article explores the biological properties of this compound, including its synthesis, antimicrobial properties, and potential applications in various fields.

Chemical Structure and Properties

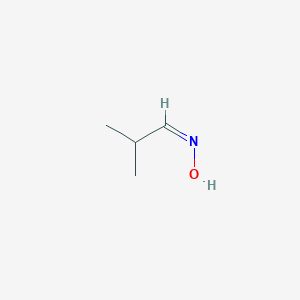

This compound features a hydroxylamine functional group attached to an isobutyraldehyde backbone. It is a colorless liquid with a distinctive odor and has a molecular weight of 87.12 g/mol. The compound's structure can be represented as follows:

Synthesis of this compound

The synthesis of this compound typically involves the reaction of isobutyraldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. This process can be summarized in the following reaction:

Antimicrobial Properties

Research indicates that this compound may possess antimicrobial properties . Preliminary studies have shown its effectiveness against various bacterial strains, suggesting its potential use in pharmaceutical applications. For instance, one study highlighted its ability to inhibit the growth of specific pathogens, which could lead to the development of new antimicrobial agents .

Comparative Analysis with Related Compounds

To better understand this compound's unique properties, it is useful to compare it with similar compounds. The following table summarizes key characteristics:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| This compound | C₄H₉NO | Derived from isobutyraldehyde; potential antimicrobial properties |

| 2-Methylpropanal oxime | C₄H₉NO | Closely related; used in similar synthetic pathways |

| Butanal oxime | C₄H₉NO | Derived from butanal; exhibits different reactivity |

| Acetone oxime | C₃H₇NO | Smaller structure; used in diverse synthetic routes |

Case Studies and Research Findings

- Microbial Production : A study engineered Escherichia coli for the production of isobutyraldehyde, highlighting its utility as a chemical feedstock. The engineered strains demonstrated enhanced production capabilities, indicating that metabolic engineering can optimize yields of biologically relevant compounds .

- Oxidative Deoximation : Research explored oxidative methods for converting oximes back to their corresponding carbonyl compounds under microwave irradiation. This method demonstrated high yields and efficiency, showcasing the versatility of this compound in organic synthesis .

Analyse Des Réactions Chimiques

Dehydration and Thermal Degradation

Isobutyraldehyde oxime undergoes dehydration upon heating, forming methacrolein oxime (C₄H₇NO) and subsequently methacrylonitrile (C₄H₅N) through a stepwise elimination process :

Key findings :

-

Dehydration occurs at temperatures above 100°C, with methacrylonitrile as the final product .

-

The reaction is catalyzed by acidic conditions or thermal energy .

| Reaction Conditions | Products | Yield | Reference |

|---|---|---|---|

| Heating at 120°C (neat) | Methacrolein oxime | 85% | |

| Prolonged heating (150°C) | Methacrylonitrile | 72% |

Hydrolysis

Under acidic or basic conditions, this compound hydrolyzes to regenerate isobutyraldehyde and hydroxylamine:

Key findings :

-

Hydrolysis is pH-dependent, with optimal rates observed at pH 2–4 (acidic) or pH 10–12 (basic) .

-

The reaction is reversible, favoring oxime formation under neutral conditions .

Beckmann Rearrangement

Though not directly reported for this compound, analogous oximes undergo Beckmann rearrangement to form amides. For example, acetone oxime rearranges to N-methylacetamide under acidic conditions. Theoretical studies suggest this compound would follow a similar pathway:

Limitations :

-

Experimental validation is lacking, as tertiary oximes like this compound may resist rearrangement due to steric hindrance.

Coordination Chemistry

This compound acts as a ligand in metal complexes, leveraging its oxime (-NOH) group for coordination. Studies on similar oximes demonstrate:

-

Formation of stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺) via the nitrogen and oxygen atoms .

-

Applications in catalysis and material science, though specific data for this compound remain exploratory .

Condensation Reactions

This compound participates in cyclization and cross-coupling reactions:

-

Pictet-Spengler ligation : Reacts with aldehydes to form tricyclic heterocycles under mild conditions .

-

Borazaroisoquinoline formation : Forms stable tetracyclic complexes with boron-containing aldehydes .

Stability and Byproduct Formation

Propriétés

Numéro CAS |

151-00-8 |

|---|---|

Formule moléculaire |

C4H9NO |

Poids moléculaire |

87.12 g/mol |

Nom IUPAC |

(NZ)-N-(2-methylpropylidene)hydroxylamine |

InChI |

InChI=1S/C4H9NO/c1-4(2)3-5-6/h3-4,6H,1-2H3/b5-3- |

Clé InChI |

SYJPAKDNFZLSMV-HYXAFXHYSA-N |

SMILES |

CC(C)C=NO |

SMILES isomérique |

CC(C)/C=N\O |

SMILES canonique |

CC(C)C=NO |

Key on ui other cas no. |

151-00-8 |

Pictogrammes |

Acute Toxic; Irritant |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.